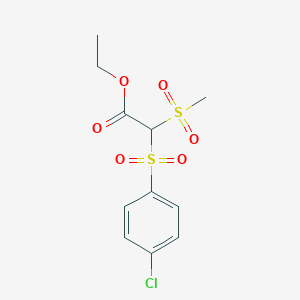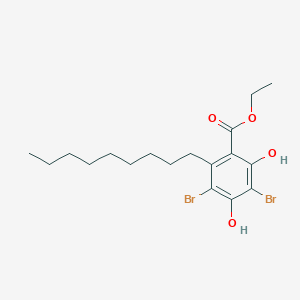
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate is an organic compound that belongs to the class of brominated hydroxybenzoates. This compound is characterized by the presence of two bromine atoms, two hydroxyl groups, and a nonyl chain attached to a benzoate ester. Its unique structure makes it a subject of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate typically involves the bromination of a precursor hydroxybenzoate compound. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired positions. The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low to moderate range to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration ensures consistent product quality. The final product is purified through techniques such as recrystallization or chromatography to achieve the desired purity level.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atoms can be reduced to form debrominated products.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution with an amine may produce an aminated derivative.
Wissenschaftliche Forschungsanwendungen
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.
Wirkmechanismus
The mechanism of action of Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl groups play a crucial role in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate can be compared with other similar compounds, such as:
Ethyl 3,5-dibromo-2,4-dihydroxy-6-methylbenzoate: Similar structure but with a methyl group instead of a nonyl chain.
Ethyl 3,5-dibromo-2,4-dihydroxybenzoate: Lacks the nonyl chain, making it less hydrophobic.
Ethyl 3,5-dibromo-2,4-dihydroxy-6-ethylbenzoate: Contains an ethyl group instead of a nonyl chain.
Eigenschaften
CAS-Nummer |
61621-50-9 |
|---|---|
Molekularformel |
C18H26Br2O4 |
Molekulargewicht |
466.2 g/mol |
IUPAC-Name |
ethyl 3,5-dibromo-2,4-dihydroxy-6-nonylbenzoate |
InChI |
InChI=1S/C18H26Br2O4/c1-3-5-6-7-8-9-10-11-12-13(18(23)24-4-2)16(21)15(20)17(22)14(12)19/h21-22H,3-11H2,1-2H3 |
InChI-Schlüssel |
KYDYQJGXFFAXHB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCC1=C(C(=C(C(=C1Br)O)Br)O)C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


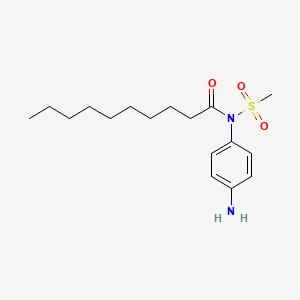
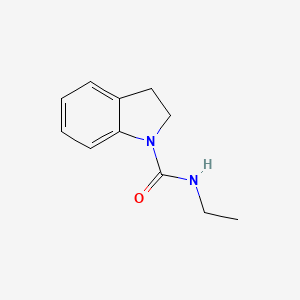
![{[4-(1,3-Dimethylcyclohexa-2,5-dien-1-yl)butoxy]methyl}benzene](/img/structure/B14593856.png)


![2-[2-(Dimethylamino)ethyl]-2-(4-hydroxyphenyl)cyclopentan-1-one](/img/structure/B14593871.png)
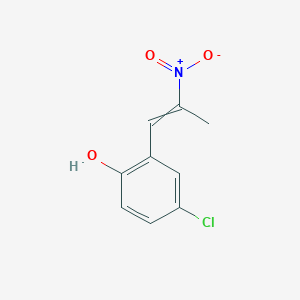
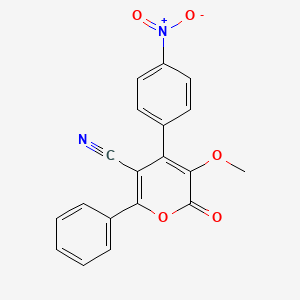

![1-[(4-Methylphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14593878.png)
